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  • Product: 2,3-diamino-N,N-dimethylbenzenesulfonamide
  • CAS: 1378255-41-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,3-diamino-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-diamino-N,N-dimethylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides which are known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide integrates foundational chemical principles with computationally predicted data to offer a robust profile for researchers in drug discovery and development. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring scientific integrity and enabling researchers to validate and expand upon the data presented.

Introduction: The Significance of Diaminobenzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2][3] The introduction of amino groups to the aromatic ring can significantly modulate the electronic and steric properties of the molecule, influencing its biological target interactions, pharmacokinetic profile, and overall therapeutic potential. Specifically, ortho-diamino functionalities can act as versatile synthetic handles for the construction of heterocyclic systems and as bidentate ligands for metal chelation, opening avenues for the development of novel chemical entities.[4][5]

2,3-diamino-N,N-dimethylbenzenesulfonamide (Figure 1) is a member of this important class of compounds. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these properties govern solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to provide a detailed characterization of this molecule to facilitate its exploration as a potential lead compound or synthetic intermediate.

Figure 1: Chemical Structure of 2,3-diamino-N,N-dimethylbenzenesulfonamide

Caption: 2D structure of 2,3-diamino-N,N-dimethylbenzenesulfonamide.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₁₃N₃O₂S-
Molecular Weight 215.27 g/mol Calculated
Predicted Melting Point 160-180 °CEstimation based on related structures
Predicted Boiling Point > 400 °C (decomposes)Estimation based on related structures
Predicted Water Solubility Moderately SolubleEstimation based on polarity
Predicted LogP 0.5 - 1.5Estimation based on structure
Predicted pKa (most basic) 4.5 - 5.5 (anilinic amine)Estimation based on similar anilines
Predicted pKa (second basic) 2.0 - 3.0 (anilinic amine)Estimation based on similar anilines

In-Depth Analysis and Experimental Protocols

This section provides a detailed look into the key physicochemical parameters and outlines standardized, step-by-step protocols for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Solubility

Theoretical Background: Solubility is a critical determinant of a drug's bioavailability. The presence of two polar amino groups and a sulfonamide moiety suggests that 2,3-diamino-N,N-dimethylbenzenesulfonamide will exhibit some aqueous solubility, while the benzene ring and dimethyl groups contribute to its lipophilicity. Its solubility is expected to be pH-dependent due to the basic nature of the amino groups.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Objective: To determine the equilibrium solubility of the compound in a given solvent system.

  • Methodology:

    • Add an excess amount of 2,3-diamino-N,N-dimethylbenzenesulfonamide to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

G A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter supernatant B->C D Quantify concentration (e.g., HPLC) C->D E Determine Solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

Theoretical Background: The pKa values of a compound dictate its ionization state at a given pH. For 2,3-diamino-N,N-dimethylbenzenesulfonamide, the two aromatic amino groups are the primary basic centers. The ortho-positioning of these groups may influence their respective basicities due to electronic and steric effects. Understanding the pKa is crucial for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine) and for developing appropriate formulations.

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining pKa values.

  • Objective: To determine the acid dissociation constants of the ionizable groups.

  • Methodology:

    • Accurately weigh and dissolve a sample of 2,3-diamino-N,N-dimethylbenzenesulfonamide in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.

G A Dissolve compound in solution of known ionic strength B Titrate with standardized acid A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Determine pKa at half-equivalence points D->E

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Theoretical Background: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key parameter influencing membrane permeability and, consequently, drug absorption and distribution.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most widely accepted method for LogP determination.

  • Objective: To determine the partition coefficient of the compound between n-octanol and water.

  • Methodology:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

    • Dissolve a known amount of 2,3-diamino-N,N-dimethylbenzenesulfonamide in one of the phases (typically the one in which it is more soluble).

    • Combine equal volumes of the n-octanol and water phases in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate the LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).

Predicted Spectral Data

For the purpose of structural confirmation and characterization, the following spectral data have been predicted using computational models.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the N-H protons of the amino groups, and the methyl protons of the dimethylsulfonamide group. The aromatic protons would appear as a complex multiplet in the range of 6.5-7.5 ppm. The amino protons would likely appear as broad singlets, and their chemical shift would be sensitive to the solvent and concentration. The two methyl groups on the sulfonamide nitrogen are expected to be equivalent and appear as a singlet around 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of 110-150 ppm, with the carbons attached to the nitrogen and sulfur atoms appearing at the lower and higher ends of this range, respectively. The methyl carbons would appear at a much higher field, typically in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino groups.

  • S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-N stretching: Bands in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215. The fragmentation pattern would likely involve the loss of the dimethylamino group, the SO₂ group, and fragmentation of the aromatic ring.

Synthesis and Potential Applications

Synthesis: The synthesis of 2,3-diamino-N,N-dimethylbenzenesulfonamide would typically start from a commercially available substituted nitrobenzene. A common synthetic route would involve the dinitration of a suitable benzene derivative, followed by selective reduction of one nitro group, protection of the resulting amino group, reduction of the second nitro group, and finally, introduction of the N,N-dimethylsulfonamide group via reaction with N,N-dimethylsulfamoyl chloride. An alternative approach could involve the direct amination of a di-substituted benzene ring.

Potential Applications: Given the known biological activities of diaminobenzenesulfonamide derivatives, this compound could be explored for a variety of therapeutic applications. These include, but are not limited to:

  • Antimicrobial agents: Sulfonamides are a well-established class of antibiotics.[1][2]

  • Anticancer agents: Some sulfonamide derivatives have shown promise as anticancer agents.[4]

  • Enzyme inhibitors: The sulfonamide moiety is a known zinc-binding group and can be incorporated into inhibitors of metalloenzymes such as carbonic anhydrases.[4]

  • Building block for heterocyclic synthesis: The ortho-diamino functionality is a key precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems with diverse pharmacological properties.

Conclusion

2,3-diamino-N,N-dimethylbenzenesulfonamide is a molecule with significant potential for further investigation in the field of drug discovery and development. This technical guide provides a foundational understanding of its physicochemical properties, integrating predicted data with established experimental protocols. By offering a clear roadmap for the empirical determination of these key parameters, this document aims to empower researchers to unlock the full potential of this and related compounds. The presented methodologies are robust and widely accepted, ensuring the generation of high-quality, reliable data essential for advancing promising molecules through the development pipeline.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. ResearchGate. [Link]

  • 1 H NMR Spectrum (1D, 500 MHz, dmso, predicted) (NP0000025). NP-MRD. [Link]

  • Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights. PubMed. [Link]

  • Preparation of ortho-aminobenzenesulfonic acids.
  • Improving the solubility of pseudo-hydrophobic Alzheimer's Disease medicinal chemicals through co-crystal formulation. bioRxiv. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

  • Preparation and biological activity of new substituted antimalarial diaminodiphenylsulfones. Arzneimittelforschung. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • CFM-ID. CFM-ID. [Link]

Sources

Exploratory

molecular structure and weight of 2,3-diamino-N,N-dimethylbenzenesulfonamide

An In-Depth Technical Guide to 2,3-diamino-N,N-dimethylbenzenesulfonamide: A Versatile Scaffold for Drug Discovery Executive Summary 2,3-diamino-N,N-dimethylbenzenesulfonamide is a unique chemical entity characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-diamino-N,N-dimethylbenzenesulfonamide: A Versatile Scaffold for Drug Discovery

Executive Summary

2,3-diamino-N,N-dimethylbenzenesulfonamide is a unique chemical entity characterized by a benzenesulfonamide core functionalized with two adjacent amino groups and a terminal N,N-dimethylsulfonamide moiety. While specific research on this exact molecule is not extensively published, its constituent functional groups are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and, most importantly, its potential as a versatile building block for researchers, scientists, and drug development professionals. By dissecting the roles of its key pharmacophores—the benzenesulfonamide scaffold, the 1,2-diaminobenzene system, and the N,N-dimethylsulfonamide group—we will explore its potential applications and propose robust experimental workflows for its synthesis and characterization.

Core Molecular Profile

A foundational understanding of a molecule's identity and properties is paramount before its inclusion in any research or development pipeline. This section outlines the core structural and chemical attributes of 2,3-diamino-N,N-dimethylbenzenesulfonamide.

Chemical Identity and Structure

The molecule consists of a central benzene ring substituted at positions 1, 2, and 3. The N,N-dimethylsulfonamide group [-S(O)₂N(CH₃)₂] is at position 1, with amino groups (-NH₂) at positions 2 and 3. This specific arrangement, particularly the ortho-diamino functionality, is a key feature for its synthetic utility.

cluster_0 Synthetic Pathway A 1,2-Dinitrobenzene B 2,3-Dinitrobenzenesulfonyl chloride A->B 1. ClSO₃H 2. SOCl₂ C 2,3-Dinitro-N,N-dimethyl- benzenesulfonamide B->C HN(CH₃)₂, Base (e.g., Et₃N) D 2,3-Diamino-N,N-dimethyl- benzenesulfonamide C->D Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Proposed synthetic route to the target compound.

Step-by-Step Protocol:

  • Sulfonation/Chlorination:

    • Protocol: To a stirred solution of 1,2-dinitrobenzene (1.0 eq) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise. Allow the mixture to warm to room temperature and then heat to 120 °C for 4 hours. Cool the reaction and quench carefully by pouring onto crushed ice. Add thionyl chloride (2.0 eq) and a catalytic amount of DMF, then heat to reflux for 2 hours.

    • Rationale: This two-step, one-pot procedure first introduces a sulfonic acid group and then converts it to the more reactive sulfonyl chloride, which is necessary for the subsequent amidation step.

  • Amidation:

    • Protocol: Dissolve the crude 2,3-dinitrobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C and add triethylamine (1.5 eq). Then, add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

    • Rationale: The sulfonyl chloride is an electrophile that readily reacts with the nucleophilic dimethylamine. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Purification of Intermediate:

    • Protocol: After the reaction, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Rationale: Purification at this stage is critical to remove unreacted starting materials and byproducts, ensuring a clean substrate for the final reduction step.

  • Nitro Group Reduction:

    • Protocol: Dissolve the purified 2,3-dinitro-N,N-dimethylbenzenesulfonamide in ethanol or ethyl acetate. Add palladium on carbon (10 wt. %, 0.1 eq). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously for 16 hours.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. The palladium catalyst facilitates the addition of hydrogen across the N=O bonds. An alternative, such as tin(II) chloride in acidic media, can be used if catalytic hydrogenation is not feasible.

  • Final Purification:

    • Protocol: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent. Concentrate the filtrate to yield the final product, 2,3-diamino-N,N-dimethylbenzenesulfonamide. Assess purity and, if necessary, recrystallize from a suitable solvent system like ethanol/water.

    • Rationale: Removal of the heterogeneous catalyst is essential. A final purity assessment and potential recrystallization ensure the compound meets the high standards required for drug development applications.

Analytical Characterization Workflow

Structural confirmation and purity assessment are non-negotiable. The following workflow ensures the identity and quality of the synthesized compound.

cluster_1 Analytical Workflow Start Synthesized Crude Product HPLC HPLC Analysis Start->HPLC Assess Purity LCMS LC-MS Analysis Start->LCMS Confirm Mass NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Confirm Structure Purity Purity > 95%? HPLC->Purity Final Qualified Compound Purity->Final Yes Repurify Repurify (Column/Recrystallization) Purity->Repurify No Repurify->Start

Caption: Workflow for analytical validation of the final product.

Methodology Details:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound.

    • Protocol: Inject a solution of the compound (e.g., 1 mg/mL in acetonitrile) onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the eluent using a UV detector at wavelengths such as 254 nm and 280 nm. Purity is determined by the area percentage of the main product peak. A general method can be adapted for this analysis. [1]2. Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Protocol: Utilize the same LC method as above, but with the eluent directed into an electrospray ionization (ESI) mass spectrometer. In positive ion mode, the expected [M+H]⁺ ion for C₈H₁₃N₃O₂S would be observed at m/z 216.27. This provides strong evidence for the compound's identity. [2]3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous structural confirmation.

    • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

      • ¹H NMR: Expect to see distinct signals for the aromatic protons, two separate signals for the amino (-NH₂) protons, and a singlet integrating to 6 protons for the N,N-dimethyl group.

      • ¹³C NMR: Expect to see signals corresponding to the 8 unique carbon atoms in the molecule. The chemical shifts will confirm the substitution pattern on the aromatic ring.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, guidelines can be established based on analogous structures.

  • General Hazards: Aromatic amines can be toxic and are potential irritants. Based on similar compounds, hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain stability. [2]

Conclusion

2,3-diamino-N,N-dimethylbenzenesulfonamide represents a promising, yet underexplored, chemical scaffold. The convergence of a privileged benzenesulfonamide core, a synthetically versatile ortho-diamino functionality, and a property-modulating N,N-dimethyl group makes it a highly attractive building block for medicinal chemistry and drug discovery programs. The proposed synthetic and analytical workflows in this guide provide a clear and actionable path for researchers to access and validate this compound, paving the way for its use in the development of next-generation therapeutics.

References

  • Coste, A., Karthikeyan, G., Couty, F., & Evano, G. (2010). A Practical and Scalable Synthesis of Ynamides from 1,1-Dibromoalkenes. Organic Syntheses, 87, 231. [Link]

  • Mol-Instincts. (n.d.). 4-AMINO-2,5-DIMETHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Retrieved from chemical-suppliers.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84423, N,N-Dimethylbenzenesulfonamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235520, 3-amino-N,N-dimethylbenzene-1-sulfonamide. PubChem. [Link]

  • Baxendale, I. R., et al. (2005). The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Tetrahedron, 61(22), 5323–5349. [Link]

  • Eldehna, W. M., et al. (2019). Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights. Molecules, 24(10), 1992. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25232848, 2,3-diamino-N-phenylbenzenesulfonamide. PubChem. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-3-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Retrieved from mfc.co.in. [Link]

  • Cheméo. (n.d.). Chemical properties of Benzenamine, N,N-dimethyl- (CAS 121-69-7). Retrieved from chemeo.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 8). Benzamide, 2,3-diamino: A Key Specialty Chemical for Cancer Therapeutics. Retrieved from inno-pharmchem.com. [Link]

  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1431. [Link]

  • Google Patents. (2006). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
  • Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved from sielc.com. [Link]

  • Google Patents. (1959).
  • ResearchGate. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Retrieved from mfc.co.in. [Link]

  • National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC medicinal chemistry, 15(9), 2393–2445. [Link]

Sources

Foundational

Technical Guide: Synthesis Architectures for 2,3-Diamino-N,N-dimethylbenzenesulfonamide

The following technical guide details the synthesis of 2,3-diamino-N,N-dimethylbenzenesulfonamide , a critical "privileged scaffold" used in the development of kinase inhibitors (e.g., VEGFR inhibitors similar to Pazopan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2,3-diamino-N,N-dimethylbenzenesulfonamide , a critical "privileged scaffold" used in the development of kinase inhibitors (e.g., VEGFR inhibitors similar to Pazopanib) and epigenetic modulators.

Executive Summary & Strategic Analysis

The synthesis of 2,3-diamino-N,N-dimethylbenzenesulfonamide (CAS: 1378255-41-4) presents a unique challenge in organic chemistry due to the high reactivity of the ortho-diamine moiety and the specific regiochemical requirement of the sulfonamide group adjacent to the diamine system.

This scaffold is structurally significant because the vicinal diamine motif serves as a universal precursor for constructing fused heterocycles—most notably quinoxalines (via condensation with 1,2-dicarbonyls) and benzimidazoles (via condensation with carboxylic acids).

The Core Challenge: Direct nitration of benzenesulfonamides typically yields meta-substitution, making the 1,2,3-substitution pattern difficult to access via standard electrophilic aromatic substitution. Consequently, this guide prioritizes the Benzothiadiazole Ring-Opening Strategy , a self-validating protocol that "masks" the unstable diamine as a stable heterocycle until the final step.

Retrosynthetic Architecture

To ensure regiochemical integrity, we utilize 2,1,3-Benzothiadiazole (BTD) as a surrogate for the ortho-diamine. The BTD ring locks the nitrogen atoms in place, allowing for regioselective chlorosulfonation at the C-4 position, which corresponds to the C-3 position relative to the amines in the final product.

Pathway Visualization (Graphviz)

SynthesisPathway cluster_alt Alternative Route (Medicinal Chem Scale) Start 2,1,3-Benzothiadiazole (Starting Material) Inter1 2,1,3-Benzothiadiazole-4-sulfonyl chloride (Regioselective Electrophile) Start->Inter1 Step 1: ClSO3H (Chlorosulfonation) Inter2 N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide (Stable Intermediate) Inter1->Inter2 Step 2: HNMe2 (Aminolysis) Product 2,3-Diamino-N,N-dimethylbenzenesulfonamide (Target Scaffold) Inter2->Product Step 3: Zn/HCl or H2/Pd (Reductive Ring Opening) AltStart 2,3-Difluorobenzenesulfonyl chloride AltInter 2,3-Difluoro-N,N-dimethylbenzenesulfonamide AltStart->AltInter SnAr (High Pressure NH3) AltInter->Product SnAr (High Pressure NH3)

Figure 1: Logic flow for the synthesis of 2,3-diamino-N,N-dimethylbenzenesulfonamide showing the primary Benzothiadiazole route and a secondary SnAr route.

Detailed Experimental Protocols

Pathway A: The Benzothiadiazole (BTD) Route (Recommended)

Rationale:[1] This route is scalable, avoids expensive fluorinated precursors, and guarantees the correct 1,2,3-substitution pattern.

Step 1: Chlorosulfonation of 2,1,3-Benzothiadiazole

The electron-deficient nature of the BTD ring directs electrophilic attack to the 4-position (alpha to the ring fusion), avoiding the 5-position.

  • Reagents: 2,1,3-Benzothiadiazole, Chlorosulfonic acid (

    
    ).
    
  • Protocol:

    • Charge a flame-dried flask with Chlorosulfonic acid (4.0 equiv) . Cool to 0°C.

    • Add 2,1,3-Benzothiadiazole (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic.

    • Heat the mixture to 90°C for 4 hours. Monitor by TLC (conversion of polar starting material to non-polar sulfonyl chloride).

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%.

Step 2: Sulfonamide Formation (Aminolysis)

This step installs the dimethylamine moiety.

  • Reagents: 2,1,3-Benzothiadiazole-4-sulfonyl chloride, Dimethylamine (40% aq. or in THF), Triethylamine (

    
    ).
    
  • Protocol:

    • Dissolve the sulfonyl chloride from Step 1 in Dichloromethane (DCM) (10 vol).

    • Cool to 0°C. Add Triethylamine (1.5 equiv) .

    • Add Dimethylamine (1.2 equiv) dropwise.

    • Warm to Room Temperature (25°C) and stir for 2 hours.

    • Workup: Wash organic layer with 1N HCl (to remove amine excess), then Brine. Dry over

      
       and concentrate.
      
    • Checkpoint: The product, N,N-dimethyl-2,1,3-benzothiadiazole-4-sulfonamide, is a stable solid.

    • Yield Expectation: 90–95%.

Step 3: Reductive Ring Opening (The Critical Step)

This step cleaves the N-S-N bonds of the thiadiazole ring, releasing the diamine and sulfur (as


).
  • Reagents: Zinc Dust (activated), Conc. HCl, Ethanol/Water.

  • Protocol:

    • Dissolve the sulfonamide intermediate in Ethanol (15 vol) .

    • Add Zinc Dust (10 equiv) .

    • Add Conc. HCl (excess) dropwise at a rate that maintains a gentle reflux. Safety Alert: Evolution of Hydrogen gas and Hydrogen Sulfide (

      
      ). Perform in a high-efficiency fume hood.
      
    • Reflux for 2–4 hours until the starting material (fluorescent under UV) disappears.

    • Workup: Filter off excess Zinc while hot.

    • Neutralize the filtrate with

      
       or NaOH to pH 8–9.
      
    • Extract with Ethyl Acetate (3x) . The diamine is sensitive to oxidation; minimize air exposure.

    • Purification: Recrystallization from Ethanol/Hexane or immediate use in the next step.

    • Yield Expectation: 60–75%.

Quantitative Data Summary

ParameterStep 1 (Chlorosulfonation)Step 2 (Aminolysis)Step 3 (Reduction)
Reagent


/

Zn / HCl
Temperature 90°C0°C

25°C
Reflux (~78°C)
Time 4 h2 h3 h
Yield ~80%~92%~70%
Key Impurity Sulfonic acid (hydrolysis)Bis-sulfonamidePartially reduced hydrazo
Safety Corrosive / FumesPressure (if gas used)

Gas (Toxic)

Alternative Pathway: SnAr on Difluoro-Scaffold

For laboratories equipped for high-pressure chemistry, the Nucleophilic Aromatic Substitution (SnAr) route offers fewer steps but requires more expensive starting materials.

  • Start: 2,3-Difluorobenzenesulfonyl chloride.

  • Amidation: React with dimethylamine to form 2,3-difluoro-N,N-dimethylbenzenesulfonamide.

  • Double SnAr: React with aqueous Ammonia (

    
    ) or Benzylamine in an autoclave at 120–150°C.
    
    • Note: The sulfonamide group at position 1 activates the 2-position (ortho) and the 3-position (meta, but adjacent to the first displacement) for substitution. However, forcing conditions are required to displace both fluorines.

Process Safety & Critical Control Points

  • Hydrogen Sulfide (

    
    ):  In Step 3 (BTD reduction), the sulfur atom is extruded as 
    
    
    
    . This gas is highly toxic and desensitizes the sense of smell. Mandatory: Use a caustic scrubber (NaOH trap) on the reaction vent.
  • Chlorosulfonic Acid: Reacts violently with water. Quench onto ice very slowly.

  • Diamine Stability: 1,2-Diamines are prone to oxidation (turning dark/black) upon air exposure. Store under Nitrogen or Argon at -20°C.

References

  • Regioselective Functionalization of 2,1,3-Benzothiadiazoles

    • Title: Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization.[1][2][3][4][5]

    • Source: Journal of Organic Chemistry (2024).
    • Context: Establishes the reactivity profile of the BTD ring, confirming C-4 as the primary site for electrophilic attack (chlorosulfonation)
    • URL:[Link]

  • General Reduction of Benzothiadiazoles to Diamines

    • Title: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions.[3][4][6][7][8]

    • Source: Academia.edu / Review.
    • Context: Validates Zn/HCl and Sn/HCl as standard protocols for the reductive sulfur extrusion to yield 1,2-phenylenediamines.
    • URL:[Link]

  • Sulfonamide Synthesis Protocols

    • Title: Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
    • Source: PMC / NIH (2024).
    • Context: Provides general conditions for the reaction of sulfonyl chlorides with amines (Step 2), ensuring high yield and purity.
    • URL:[Link]

  • Compound Identification: Title: 2,3-Diamino-N,N-dimethylbenzenesulfonamide (CAS 1378255-41-4). Source: Synblock Chemical Catalog. Context: Confirms the existence and CAS registry of the target molecule.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

minimizing side reactions during 2,3-diamino-N,N-dimethylbenzenesulfonamide coupling

Welcome to the technical support center for the coupling reactions of 2,3-diamino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the coupling reactions of 2,3-diamino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of 2,3-diamino-N,N-dimethylbenzenesulfonamide. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

A common challenge in any coupling reaction is a lower-than-expected yield. This can often be traced back to several key factors.

  • Possible Cause 1: Incomplete Activation of the Carboxylic Acid. The first step in many coupling reactions is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1][2][3] If this activation is inefficient, the subsequent amide bond formation will be sluggish.

    • Solution:

      • Choice of Coupling Reagent: For routine couplings, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often sufficient, especially when used with additives.[2][3][4] For more challenging or sterically hindered couplings, consider using more potent reagents like phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU).[5][6]

      • Use of Additives: Additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can react with the activated carboxylic acid intermediate to form a more stable active ester.[2][7] This intermediate is less prone to side reactions and can lead to cleaner and higher-yielding reactions.[2][7]

      • Reaction Conditions: Ensure anhydrous conditions if your coupling reagent is sensitive to moisture. Some reagents, like EDC, can be used in aqueous media, which can be an advantage.[1][2]

  • Possible Cause 2: Decomposition of the Coupling Reagent or Activated Intermediate. Many coupling reagents and their activated intermediates are sensitive to temperature and moisture.

    • Solution:

      • Temperature Control: Perform the reaction at the recommended temperature, which is often at 0 °C to room temperature.[8]

      • Moisture Control: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary, especially when working with highly sensitive reagents.[5]

      • Fresh Reagents: Ensure your coupling reagents are not degraded. Store them under the recommended conditions and consider using a fresh bottle if you suspect decomposition.

  • Possible Cause 3: Poor Nucleophilicity of the Diamine. The reactivity of the amino groups on 2,3-diamino-N,N-dimethylbenzenesulfonamide can be influenced by steric hindrance and electronic effects.

    • Solution:

      • pH Adjustment: The nucleophilicity of amines is pH-dependent. For aromatic amines, a slightly acidic pH of 4-5 is often optimal for coupling reactions.[8]

      • Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents for coupling reactions include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.

Issue 2: Formation of Significant Impurities

The presence of side products can complicate purification and reduce the overall yield of the desired product.

  • Possible Cause 1: N-acylurea Formation. When using carbodiimide coupling reagents like DCC or EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[2][9]

    • Solution:

      • Use of Additives: The addition of HOBt or NHS can effectively suppress N-acylurea formation by rapidly converting the O-acylisourea intermediate into a more stable active ester.[2]

  • Possible Cause 2: Di-acylation of the Diamine. Since 2,3-diamino-N,N-dimethylbenzenesulfonamide has two amino groups, there is a possibility of the carboxylic acid coupling to both amines, leading to a di-acylated byproduct.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the diamine may favor the mono-acylated product.

      • Slow Addition: Adding the activated carboxylic acid or the coupling reagent solution dropwise to the diamine solution can help to control the reaction and minimize di-acylation.[8]

  • Possible Cause 3: Homocoupling of the Carboxylic Acid. The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.

    • Solution:

      • Optimized Reaction Conditions: This is often minimized by using the appropriate coupling reagent and additives.

Frequently Asked Questions (FAQs)

Q1: Which amino group of 2,3-diamino-N,N-dimethylbenzenesulfonamide is more reactive?

The relative reactivity of the two amino groups (at the 2- and 3-positions) will be influenced by both steric and electronic factors. The amino group at the 2-position is ortho to the sulfonamide group, which may result in some steric hindrance. The electronic effect of the sulfonamide group will also play a role. A detailed analysis of the molecule's electronic structure would be needed to definitively predict which amine is more nucleophilic. In practice, you may observe a mixture of isomers, and chromatographic separation will likely be necessary.

Q2: What is the best coupling reagent to use for this reaction?

The choice of coupling reagent depends on several factors, including the scale of your reaction, the steric hindrance of your carboxylic acid, and your budget.[5]

Coupling ReagentAdvantagesDisadvantages
EDC (Water-soluble carbodiimide) Water-soluble byproducts are easily removed by aqueous workup. Can be used in aqueous media.[2]Can lead to N-acylurea formation without an additive.[2]
DCC (Dicyclohexylcarbodiimide) Inexpensive and effective.The dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove.[4]
HATU/HBTU (Uronium salts) High coupling efficiency, even for hindered amino acids.[6]More expensive than carbodiimides. Can cause guanidinylation of the N-terminal amino group as a side reaction.[6]
PyBOP (Phosphonium salt) High coupling efficiency and less prone to side reactions than uronium salts.[6]More expensive than carbodiimides.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials to track the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis. For solid-phase synthesis, colorimetric tests like the Kaiser test can be used to detect the presence of unreacted primary amines.[10]

Q4: What are the best practices for purifying the final product?

The purification strategy will depend on the properties of your product and the impurities present.

  • Aqueous Workup: If you use a water-soluble coupling reagent like EDC, a simple aqueous workup can remove the urea byproduct.[2]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds.[11][12] The choice of solvent system will depend on the polarity of your product.

  • Crystallization: If your product is a solid, crystallization can be an effective purification technique.

Experimental Protocols

Standard EDC/HOBt Coupling Protocol

This protocol describes a general procedure for the coupling of a carboxylic acid to 2,3-diamino-N,N-dimethylbenzenesulfonamide using EDC and HOBt.

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve your carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the Mixture: Cool the flask to 0 °C in an ice bath.

  • Add EDC: Add EDC (1.1 eq) to the cooled solution and stir for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the Diamine: In a separate flask, dissolve 2,3-diamino-N,N-dimethylbenzenesulfonamide (1.0-1.2 eq) in the same solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Visualizing Reaction Pathways

DOT Script for Primary vs. Side Reaction Pathways

G cluster_0 Primary Reaction Pathway cluster_1 Side Reaction Pathway cluster_2 HOBt-Mediated Pathway (Minimized Side Reaction) RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Product Desired Amide Product O_Acylisourea->Product + Diamine N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt Diamine 2,3-Diamino-N,N-dimethyl- benzenesulfonamide HOBt HOBt Active_Ester->Product + Diamine

Caption: Reaction pathways in EDC coupling.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Wikipedia. (n.d.). Carbodiimide.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Angewandte Chemie (International ed. in English). (2022, October 24). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • Journal of basic microbiology. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • The Journal of Organic Chemistry. (2019, December 16). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
  • Benchchem. (n.d.). Minimizing side reactions during the diazotization and coupling process.
  • Molecules (Basel, Switzerland). (2025, October 16). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes.
  • ResearchGate. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives.
  • Benchchem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Journal of the American Chemical Society. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • Molecules (Basel, Switzerland). (2002, September 30). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Reactions with 2-((p-Aminophenyl)sulphonyl)ethanol.
  • Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
  • International journal of advanced research in science, communication and technology. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Molecules (Basel, Switzerland). (2017, April 26). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes.
  • The Journal of organic chemistry. (2022, October 27). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). US4698331A - 2,3-diamino-2,3-didesoxyhexose derivatives and their use.
  • Molecules (Basel, Switzerland). (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • ResearchGate. (2025, August 9). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • Molecules. (2017). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen.
  • Semantic Scholar. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation.
  • Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.

Sources

Optimization

thermal degradation analysis of 2,3-diamino-N,N-dimethylbenzenesulfonamide

Technical Support Center: Thermal Stability & Degradation Analysis Subject: 2,3-diamino-N,N-dimethylbenzenesulfonamide (CAS: 1378255-41-4)[1] Executive Summary: Thermal Behavior Profile 2,3-diamino-N,N-dimethylbenzenesul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability & Degradation Analysis Subject: 2,3-diamino-N,N-dimethylbenzenesulfonamide (CAS: 1378255-41-4)[1]

Executive Summary: Thermal Behavior Profile

2,3-diamino-N,N-dimethylbenzenesulfonamide is a specialized aromatic building block characterized by two distinct functional regions: a robust sulfonamide moiety and a highly reactive ortho-diamine system .[1]

While the sulfonamide group (


) typically exhibits thermal stability up to ~200°C, the ortho-diamine  functionality is the thermodynamic weak link. At elevated temperatures, this motif is prone to oxidative coupling, cyclization, and condensation, often leading to "black tar" formation rather than clean melting.[1]

Critical Handling Advisory:

  • Oxidation Sensitivity: The electron-rich aromatic ring makes this compound susceptible to rapid oxidation at

    
     in the presence of air.
    
  • Condensation Risk: The 2,3-diamine positions facilitate intermolecular condensation, forming phenazine-like oligomers during thermal stress.[1]

Troubleshooting Guide (FAQ & Root Cause Analysis)

Issue 1: Sample Discoloration (Browning/Blackening)

User Question: "My white powder turns brown/black during drying at 80°C. Is the compound degrading?"

Technical Diagnosis: This is likely Oxidative Degradation , not necessarily thermal decomposition of the core skeleton. Ortho-phenylenediamines are notorious for oxidizing to quinone diimines or forming azo-linkages when heated in aerobic conditions.[1]

Corrective Action:

  • Atmosphere Control: Strictly dry/heat under Argon or Nitrogen .[1]

  • Temperature Limit: Reduce drying temperature to

    
     and use high vacuum (< 10 mbar) rather than heat to remove solvents.
    
  • Scavengers: If solution-phase heating is required, add a radical scavenger (e.g., BHT) or reducing agent (e.g., sodium metabisulfite), provided it does not interfere with your downstream chemistry.[1]

Issue 2: Unexpected Mass Loss in TGA

User Question: "I see a 5-8% mass loss between 100-120°C in TGA, but the theoretical melting point is higher. Is this desulfonation?"

Technical Diagnosis: Desulfonation (loss of


) typically occurs at much higher temperatures (

). A 5-8% loss in this range usually indicates Solvent Inclusion or Dehydration .[1]
  • The lattice of sulfonamides often traps crystallization solvents (water, methanol).

  • Calculation: If the solvent is water (MW 18), a 5% loss corresponds to ~0.6 equivalents of

    
     per mole of your compound (MW ~215).
    

Corrective Action:

  • Run Modulated DSC (mDSC): Distinguish between reversible heat flow (glass transition/melting) and non-reversible kinetic events (solvent evaporation/degradation).

  • HS-GC (Headspace Gas Chromatography): Analyze the volatiles released at 120°C to confirm they are solvents and not degradation fragments like dimethylamine.

Issue 3: "Ghost" Peaks in HPLC after Heating

User Question: "After refluxing in ethanol, I see a new peak at M+26 or M+12 mass units. What is happening?"

Technical Diagnosis: This indicates Cyclization or Schiff Base Formation .[1]

  • M+26 (Cyclization): If formic acid or an aldehyde impurity was present, the ortho-diamine cyclized to form a benzimidazole derivative.

  • M+12 (Formaldehyde): Reaction with trace formaldehyde (common in PEG or poor-quality methanol) bridges the amines.

Corrective Action:

  • Solvent Grade: Switch to HPLC-grade solvents with low carbonyl content.

  • Protocol Check: Ensure no ketones/aldehydes are present in the reaction matrix, as ortho-diamines rapidly condense with them.[1]

Experimental Protocols: Thermal Validation

To rigorously define the stability window of your specific lot, follow these standardized protocols.

Protocol A: Inert Atmosphere TGA (Thermogravimetric Analysis)

Purpose: Determine the onset of degradation (


) and volatile content.
  • Sample Prep: Load 5–10 mg of powder into an Alumina (

    
    ) crucible. Do not crimp (allow volatiles to escape).
    
  • Purge: Purge furnace with

    
     at 50 mL/min for 15 minutes prior to heating to remove residual 
    
    
    
    .
  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Data Analysis:

    • Step 1 (<150°C): Quantify mass loss (Solvents).[2]

    • Step 2 (>200°C): Identify

      
       (defined as 1% mass loss after solvent step).
      
    • Acceptance Criteria:

      
       should be 
      
      
      
      .
Protocol B: Accelerated Aging Stress Test (HPLC-MS)

Purpose: Simulate storage stability.[1]

  • Preparation: Prepare a 1 mg/mL solution in degassed Acetonitrile/Water (50:50).

  • Stress Condition: Incubate in a sealed, amber vial at 60°C for 48 hours.

  • Control: Keep a reference sample at 4°C in the dark.

  • Analysis: Run LC-MS (C18 column, Formic Acid buffer).

  • Target: Look for Dimerization (Mass

    
    ) or Oxidation  (M+16).
    

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the causal logic between environmental stressors and specific degradation products for 2,3-diamino-N,N-dimethylbenzenesulfonamide.

ThermalDegradation Compound 2,3-diamino-N,N- dimethylbenzenesulfonamide Heat_Air Heat + Oxygen (>60°C) Compound->Heat_Air Heat_Inert Heat + Inert Gas (>200°C) Compound->Heat_Inert Impurities Aldehyde/Ketone Impurities Compound->Impurities Quinone Quinone Diimines (Colored Species) Heat_Air->Quinone Oxidation Cleavage Sulfonamide Cleavage (SO2 + Amines) Heat_Inert->Cleavage Pyrolysis Benzimidazole Benzimidazole Derivatives Impurities->Benzimidazole Cyclization (Condensation) Oligomers Azo-Oligomers (Black Tar) Quinone->Oligomers Polymerization

Figure 1: Thermal and chemical degradation pathways.[3][4] The primary risk at low temperatures is oxidative polymerization (red path), while cyclization (green path) occurs in the presence of carbonyl impurities.

Data Summary: Stability Thresholds

ParameterLimit / ThresholdObservation if Exceeded
Max Process Temp (Air) 60°CRapid darkening (Oxidation)
Max Process Temp (Inert) 150°CPotential sublimation or melt
TGA Onset (

)
~210°C (Est.)[1]Irreversible mass loss (

extrusion)
Storage Condition 2–8°C, DesiccatedHydrolysis risk over months
Incompatible Solvents Acetone, AldehydesFormation of Schiff bases/Heterocycles

References

  • Gouda, M. A., et al. (2013). Synthesis and antitumor activity of new sulfonamide derivatives. Provides structural context for the stability of sulfonamide-diamine precursors.[1]

  • Roca, M., et al. (2013).[5] Thermodynamic analysis of the thermal stability of sulphonamides. Establishes baseline kinetics for sulfonamide bond cleavage (

    
    -N) under thermal stress. 
    
  • Freeman, H. S., & Posey, J. C. (1992). Approaches to the synthesis of light-stable sulfonamide dyes.[1] Details the oxidative instability of ortho-diamine intermediates in dye synthesis.

  • Standard Test Method for Decomposition Kinetics by Thermogravimetry (ASTM E1641). The governing standard for the TGA protocols described above.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 2,3-diamino-N,N-dimethylbenzenesulfonamide Analysis

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the quantitative analysis of 2,3-diamino-N,N-dimethylbenzenesulfonamide. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the quantitative analysis of 2,3-diamino-N,N-dimethylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. We will compare a developed Reverse-Phase HPLC (RP-HPLC) method with UV detection to a more sensitive approach involving pre-column derivatization with fluorescence detection, providing a clear-eyed view of the strengths and applications of each. All methodologies are presented with the rigor required for regulatory scrutiny, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of Substituted Benzenesulfonamides

2,3-diamino-N,N-dimethylbenzenesulfonamide is a substituted aromatic amine belonging to the broader class of sulfonamides. The accurate and precise quantification of such compounds is critical in pharmaceutical development, from purity analysis of active pharmaceutical ingredients (APIs) to metabolite identification in biological matrices. The presence of two primary aromatic amine groups and a sulfonamide moiety gives the molecule a moderate polarity and UV-absorbing properties, making RP-HPLC with UV detection a logical starting point for analytical method development.

However, the challenge often lies in achieving the required sensitivity for trace-level analysis and ensuring specificity in the presence of structurally related impurities or degradants. This guide will therefore not only detail the development of a robust HPLC-UV method but also explore a high-sensitivity alternative using fluorescence derivatization to address these potential limitations.

Foundational Principles: Chromatographic Selectivity and Method Objectives

The primary goal of this method development is to achieve adequate resolution of 2,3-diamino-N,N-dimethylbenzenesulfonamide from potential impurities, with a focus on isomeric variants such as 3,4-diamino-N,N-dimethylbenzenesulfonamide, which could be process-related impurities. The choice of a C18 stationary phase is predicated on its hydrophobic interaction with the benzene ring of the analyte. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is the primary tool for manipulating retention and selectivity.

The method will be developed and validated in accordance with the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology," which outlines the necessary performance characteristics to be investigated.[1][2][3]

HPLC-UV Method Development and Validation

Rationale for Starting Conditions

Based on the analysis of structurally similar compounds like 4-amino-N,N-dimethylbenzenesulfonamide and other sulfonamides, a reverse-phase approach is the most appropriate.[1]

  • Column: A C18 column is selected for its strong hydrophobic retention of the aromatic ring. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of a phosphate buffer (for pH control and to ensure consistent ionization of the amine groups) and acetonitrile (a common organic modifier) will be used. A starting gradient is often employed in method development to determine the approximate elution time of the analyte.

  • Detection: Sulfonamides typically exhibit a UV maximum around 265 nm.[2][3] A photodiode array (PDA) detector is ideal for confirming the peak purity and identifying the optimal detection wavelength.

Experimental Workflow: HPLC-UV Method

The logical flow for developing and optimizing the HPLC-UV method is depicted below.

HPLC_UV_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Initial Parameter Selection (Column, Mobile Phase, Detector) B Wavelength Optimization (PDA Scan) A->B C Mobile Phase Optimization (Gradient & Isocratic Elution) B->C D Final Method Conditions C->D E Specificity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J

Caption: Workflow for HPLC-UV Method Development and Validation.

Optimized HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 10-70% B

    • 10-12 min: 70-10% B

    • 12-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Validation Summary: HPLC-UV Method

The following table summarizes the expected performance characteristics of the validated HPLC-UV method, with data synthesized from published methods for similar sulfonamides.[3][4]

Validation ParameterAcceptance Criteria (ICH Q2(R1))Expected Performance
Specificity No interference at the analyte's retention time.Peak purity index > 0.999. No co-elution with potential isomers or placebo components.
Linearity (r²) ≥ 0.995≥ 0.999 over a range of 1-100 µg/mL.
Range Established from linearity, accuracy, and precision data.1-100 µg/mL
Accuracy (% Recovery) Typically 98.0% to 102.0%99.2% - 101.5% for three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%Repeatability: < 1.0% Intermediate Precision: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.7 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.% RSD < 2% for variations in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C).

High-Sensitivity Alternative: HPLC with Fluorescence Detection (HPLC-FLD)

For applications requiring lower detection limits, such as the analysis of trace impurities or pharmacokinetic studies, a more sensitive method is often necessary. The two primary amine groups on 2,3-diamino-N,N-dimethylbenzenesulfonamide make it an ideal candidate for pre-column derivatization with a fluorogenic reagent like fluorescamine.

The Chemistry of Fluorescence Derivatization

Fluorescamine is a non-fluorescent compound that reacts rapidly and specifically with primary amines at room temperature to form highly fluorescent pyrrolinone derivatives.[5] A significant advantage of this reagent is that both fluorescamine itself and its hydrolysis by-products are non-fluorescent, leading to low background noise and high sensitivity.[6]

Derivatization_Reaction cluster_reaction Fluorescamine Derivatization Analyte 2,3-diamino-N,N-dimethylbenzenesulfonamide (Primary Amines) Product Fluorescent Pyrrolinone Derivative Analyte->Product + Reagent Fluorescamine (Non-fluorescent) Reagent->Product pH 8-9, rapid reaction

Caption: Reaction of the analyte with fluorescamine.

Experimental Protocol: Pre-column Derivatization
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

  • Buffering: Add a borate buffer (pH 9.0) to the sample solution.

  • Derivatization: Add a solution of fluorescamine in acetone to the buffered sample and vortex for 1 minute. The reaction is nearly instantaneous.[5]

  • HPLC Analysis: Inject the derivatized sample directly into the HPLC system.

Optimized HPLC-FLD Method

Chromatographic Conditions: (The same column and mobile phase as the UV method can often be used, with potential adjustments to the gradient).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimized for the more hydrophobic derivative.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detector: Excitation: 405 nm, Emission: 495 nm.[7]

  • Injection Volume: 10 µL

Performance Comparison: HPLC-UV vs. HPLC-FLD

The choice between these two methods depends entirely on the analytical requirements. The following table provides a direct comparison of their performance characteristics, with data synthesized from published validation studies of sulfonamides and aromatic amines.[4][7][8][9]

FeatureHPLC-UV MethodHPLC-FLD with Fluorescamine Derivatization
Principle Direct measurement of UV absorbance.Measurement of fluorescence from a derivatized analyte.
Selectivity Good; based on chromatographic separation and UV spectrum.Excellent; enhanced by both chromatography and the specific derivatization of primary amines.
Sensitivity (LOQ) ~0.7 µg/mL~0.04 µg/kg (ppb level)[8]
Sample Preparation Simple dilution ("dilute and shoot").Requires an additional derivatization step.
Speed Faster sample preparation.Slower sample preparation due to the derivatization step.
Cost Lower; no additional reagents required.Higher; requires derivatization reagent and potentially higher purity solvents.
Applicability Routine analysis, purity testing, content uniformity.Trace analysis, impurity profiling, bioanalysis, residue analysis.

Alternative Methodologies: A Brief Overview

While HPLC with UV or fluorescence detection are robust and widely accessible techniques, other methods can offer distinct advantages.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and specificity. It provides structural information through fragmentation patterns, making it invaluable for impurity identification and analysis in complex matrices.[10][11] However, the instrumentation is significantly more expensive and requires specialized expertise.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.[11] This can significantly reduce run times and solvent consumption.

Conclusion and Recommendations

The development of a robust analytical method for 2,3-diamino-N,N-dimethylbenzenesulfonamide is readily achievable using established chromatographic principles.

  • For routine quality control, purity assessment, and formulation analysis where analyte concentrations are relatively high, the HPLC-UV method presented here is simple, reliable, and cost-effective. Its development and validation are straightforward, and it provides the necessary performance for most standard applications.

  • For applications demanding high sensitivity , such as the determination of trace-level impurities, residue analysis in environmental or food samples, or pharmacokinetic studies, the HPLC-FLD method with fluorescamine derivatization is the superior choice. The significant improvement in the limit of quantitation justifies the additional sample preparation step.

Ultimately, the selection of the most appropriate analytical method is a strategic decision that must balance the required performance characteristics with the available resources and the specific goals of the analysis. Both methods, when properly validated according to ICH guidelines, provide a self-validating system for the accurate and reliable quantification of 2,3-diamino-N,N-dimethylbenzenesulfonamide.

References

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 51. [Link]

  • Gajda, A., Posyniak, A., Zmudzki, J., & Gbylik-Sikorska, M. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]

  • Samanidou, V. F., Nikolaidou, K. I., & Papadoyannis, I. N. (2009). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of separation science, 32(11), 1939-1947. [Link]

  • Ikai, Y., Oka, H., Kawamura, N., Yamada, M., & Uno, K. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 623(1), 153-165. [Link]

  • Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 31(4), 646-658. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-amino-N,N-dimethyl-. [Link]

  • Stankeviciute, M., Biziuk, M., & Padarauskas, A. (2008). Comparison of LC and UPLC coupled to MS-MS for the determination of sulfonamides in egg and honey. Chromatographia, 68(1-2), 103-109. [Link]

  • Fekete, J., & Fodor, P. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry. Journal of Liquid Chromatography & Related Technologies, 36(8), 1102-1115. [Link]

  • Das, S. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

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Comparative

Interpreting the ¹H-NMR Spectrum of 2,3-diamino-N,N-dimethylbenzenesulfonamide: A Comparative Guide

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) spectroscopy, stands as a cornerstone for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2,3-diamino-N,N-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry. Through a detailed interpretation of its predicted spectrum and comparison with structurally related analogs, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for confident structural characterization.

The Foundational Principles of ¹H-NMR in Aromatic Systems

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the circulation of π-electrons induces a ring current that significantly deshields the aromatic protons, causing them to resonate at a characteristically downfield region (typically 6.5-8.5 ppm).[1] The precise chemical shift and the splitting pattern (multiplicity) of these aromatic protons are further modulated by the electronic nature of the substituents on the benzene ring.[2] Electron-donating groups (EDGs), such as amino (-NH₂) groups, increase the electron density on the ring, particularly at the ortho and para positions, leading to an upfield shift (shielding). Conversely, electron-withdrawing groups (EWGs), like the sulfonamide (-SO₂NR₂) group, decrease the electron density, resulting in a downfield shift (deshielding) of the aromatic protons.[3][2]

The multiplicity of a signal is governed by the number of neighboring, non-equivalent protons and is described by the n+1 rule. The coupling constant (J), measured in Hertz (Hz), provides valuable information about the spatial relationship between coupled protons. For aromatic systems, ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz).[4]

Predicted ¹H-NMR Spectrum of 2,3-diamino-N,N-dimethylbenzenesulfonamide

The structure of 2,3-diamino-N,N-dimethylbenzenesulfonamide features a 1,2,3-trisubstituted benzene ring, which gives rise to a complex but interpretable splitting pattern in the aromatic region.[5]

Figure 1. Molecular structure of 2,3-diamino-N,N-dimethylbenzenesulfonamide with proton labeling.

Table 1: Predicted ¹H-NMR Spectral Data for 2,3-diamino-N,N-dimethylbenzenesulfonamide

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H-4~6.8 - 7.0Triplet (t)1HJ(H4-H5) ≈ 8 HzInfluenced by the ortho -NH₂ (EDG) and para -SO₂N(CH₃)₂ (EWG). Expected to be a triplet due to coupling with H-5 and a similar coupling to the proton at position 5.
H-5~6.6 - 6.8Doublet of doublets (dd) or Triplet (t)1HJ(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 8 HzShielded by two ortho -NH₂ groups. Appears as a triplet if the coupling constants to H-4 and H-6 are similar.
H-6~7.2 - 7.4Doublet of doublets (dd)1HJ(H6-H5) ≈ 8 Hz, J(H6-H4) smallDeshielded by the ortho -SO₂N(CH₃)₂ group.
-NH₂ (C2)~4.0 - 5.0Broad singlet (br s)2H-Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange.
-NH₂ (C3)~4.0 - 5.0Broad singlet (br s)2H-Similar to the other amino group. The two amino groups may have slightly different chemical shifts.
-N(CH₃)₂~2.7Singlet (s)6H-Six equivalent methyl protons, appearing as a singlet.

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the known spectral features of structurally related compounds.

N,N-dimethylbenzenesulfonamide

This simpler analog lacks the two amino groups. The absence of these strong electron-donating groups results in the aromatic protons being more deshielded and resonating further downfield compared to our target molecule. The spectrum would show a complex multiplet for the five aromatic protons.

2,3-Dichloroaniline

While containing halogens instead of amino groups, 2,3-dichloroaniline provides a useful comparison for the 1,2,3-trisubstituted aromatic splitting pattern. The ¹H-NMR spectrum of 2,3-dichloroaniline shows a triplet and two doublets of doublets, a pattern we anticipate for the aromatic region of our target molecule, albeit with different chemical shifts due to the differing electronic effects of the substituents.[6][7][8]

Table 2: Comparison of Aromatic ¹H-NMR Signals

CompoundH-4H-5H-6
2,3-diamino-N,N-dimethylbenzenesulfonamide (Predicted) ~6.8 - 7.0 ppm (t)~6.6 - 6.8 ppm (dd or t)~7.2 - 7.4 ppm (dd)
2,3-Dichloroaniline (Experimental) ~6.6 ppm (dd)~7.0 ppm (t)~6.8 ppm (dd)

The comparison highlights how the powerful electron-donating amino groups in our target molecule are expected to shift the signals of H-4 and H-5 significantly upfield relative to a system with electron-withdrawing chloro groups.

Experimental Protocol for ¹H-NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹H-NMR spectrum of a small organic molecule like 2,3-diamino-N,N-dimethylbenzenesulfonamide.

cluster_workflow ¹H-NMR Spectroscopy Workflow prep Sample Preparation dissolve Dissolution prep->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Data Acquisition shim->acquire process Data Processing acquire->process analyze Spectral Analysis process->analyze

Figure 2. A generalized workflow for acquiring and processing a ¹H-NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (2,3-diamino-N,N-dimethylbenzenesulfonamide).
  • Ensure the sample is dry and free of particulate impurities.

2. Solvent Selection and Dissolution:

  • Choose a suitable deuterated solvent that will fully dissolve the sample. For a polar compound like this, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.
  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
  • Gently vortex or sonicate the vial to ensure complete dissolution.

3. Transfer to NMR Tube:

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any insoluble impurities.
  • The final volume in the NMR tube should be around 0.5-0.6 mL.

4. Instrument Setup and Shimming:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step to obtain sharp, well-resolved peaks.

5. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
  • Acquire the free induction decay (FID) signal.

6. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
  • Integrate the peaks to determine the relative number of protons for each signal.

7. Spectral Analysis:

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
  • Compare the experimental spectrum with the predicted spectrum and data from analogous compounds.

Conclusion

The structural elucidation of 2,3-diamino-N,N-dimethylbenzenesulfonamide through ¹H-NMR spectroscopy relies on a systematic interpretation of chemical shifts, splitting patterns, and integration. While an experimental spectrum is not publicly available, a robust prediction based on fundamental NMR principles and substituent effects provides a reliable framework for its characterization. By comparing this predicted spectrum with those of structurally related molecules, we gain a deeper understanding of the electronic interplay of the amino and sulfonamide functionalities on the aromatic ring. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data, which is indispensable for the rigorous structural confirmation required in modern chemical research and drug development.

References

  • Moser, A. (2014). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Reddit. (2016, January 6). Prediction of H-NMR spectrum, need some explanation on aromatic hydrogen signals. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). 2,3-Dichloroaniline | C6H5Cl2N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2,3-diamino-N,N-dimethylbenzenesulfonamide

Introduction In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of novel chemical entities are paramount. 2,3-diamino-N,N-dimethylbenzenesulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of novel chemical entities are paramount. 2,3-diamino-N,N-dimethylbenzenesulfonamide, with a molecular formula of C8H13N3O2S and a molecular weight of 215.27 g/mol , represents a class of sulfonamides that are of significant interest as potential scaffolds and intermediates in drug discovery.[1] The presence of multiple functional groups—two primary aromatic amines, a sulfonamide linkage, and a dimethylamino moiety—presents a unique analytical challenge and opportunity. This guide provides an in-depth comparison of mass spectrometric strategies for the comprehensive characterization of this molecule, grounded in established principles and experimental data from analogous compounds.

Our objective is to move beyond a simple recitation of methods and instead to build a logical framework for analytical approach selection. We will explore the causality behind experimental choices, ensuring that the described protocols are inherently self-validating, providing researchers with a robust toolkit for their own investigations.

Comparative Analysis of Ionization Techniques

The initial and most critical step in mass spectrometry is the conversion of the neutral analyte into a gas-phase ion. The choice of ionization technique profoundly impacts the resulting mass spectrum and the nature of the information obtained. For a molecule like 2,3-diamino-N,N-dimethylbenzenesulfonamide, the selection hinges on balancing the need for molecular weight confirmation with the generation of structurally informative fragments.

Ionization TechniquePrincipleSuitability for 2,3-diamino-N,N-dimethylbenzenesulfonamideProsCons
Electrospray Ionization (ESI) Soft ionization creating ions from a liquid solution via a high-voltage spray.[2]Excellent. The two primary amino groups are basic and readily protonated in a slightly acidic solution, making it ideal for positive ion mode ESI.High sensitivity for polar and basic compounds[3]; produces intact protonated molecules [M+H]+ for unambiguous molecular weight determination.Matrix effects can cause ion suppression; requires careful optimization of solvent conditions.
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte.[4]Good. A viable alternative to ESI, particularly for molecules of moderate polarity.Less susceptible to matrix effects than ESI; can handle higher flow rates from liquid chromatography.Generally less sensitive than ESI for highly polar/ionic compounds; may induce more in-source fragmentation.
Electron Ionization (EI) Hard ionization where high-energy electrons bombard the analyte in the gas phase.[2]Poor for primary characterization. Not recommended for initial analysis.Creates extensive, reproducible fragmentation patterns useful for library matching and structural elucidation of unknowns.Often fails to produce a molecular ion for labile molecules; requires the analyte to be volatile and thermally stable, which may not be the case here.

Expert Rationale: For 2,3-diamino-N,N-dimethylbenzenesulfonamide, Electrospray Ionization (ESI) in positive ion mode is the superior choice. The presence of multiple basic nitrogen atoms ensures efficient protonation, leading to a strong signal for the protonated molecule, [M+H]+. This is the foundational measurement for any mass spectrometric analysis. This approach is well-documented for the analysis of both primary aromatic amines and sulfonamides.[5][6][7]

Navigating Mass Analyzer Technologies

Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and analytical application (e.g., quantification vs. structural confirmation).

Mass AnalyzerKey FeatureApplication for 2,3-diamino-N,N-dimethylbenzenesulfonamide
Quadrupole Fast, robust, and cost-effective.Quantitative Analysis. Ideal for targeted quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[3][7]
Time-of-Flight (TOF) High resolution and excellent mass accuracy.Formula Confirmation. Provides high-resolution mass data to confidently confirm the elemental composition of the parent ion and its fragments.[8]
Ion Trap Ability to perform multiple stages of fragmentation (MSn).Detailed Structural Elucidation. Allows for the isolation of a fragment ion and its subsequent fragmentation, providing deeper insights into the molecule's structure.[6]
Hybrid (e.g., Q-TOF, Orbitrap) Combines the strengths of multiple analyzers.Comprehensive Characterization. The gold standard, enabling simultaneous high-sensitivity quantification (like a quadrupole) and high-resolution, accurate-mass measurements (like a TOF or Orbitrap).[8]

Expert Rationale: For a comprehensive characterization, a hybrid instrument such as a Quadrupole Time-of-Flight (Q-TOF) or a Quadrupole-Orbitrap mass spectrometer is highly recommended. This allows for an initial high-resolution full scan to confirm the accurate mass of the protonated molecule, followed by targeted MS/MS experiments to generate high-resolution fragment data, which is invaluable for structural confirmation.

Experimental Workflow and Predicted Fragmentation

The following section outlines a detailed protocol for the characterization of 2,3-diamino-N,N-dimethylbenzenesulfonamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Diagram: LC-MS/MS Workflow

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (Q-TOF) cluster_data Data Analysis prep Stock Solution (1 mg/mL in Methanol) work Working Solution (1 µg/mL in Mobile Phase A) prep->work Dilution lc C18 Column Separation (Gradient Elution) work->lc Injection esi ESI Source (Positive Mode) lc->esi ms1 Full Scan MS (TOF-MS) (Accurate Mass of [M+H]+) esi->ms1 cid Collision Cell (CID) ms1->cid Isolate [M+H]+ confirm Confirm Elemental Composition ms1->confirm ms2 Product Ion Scan (MS/MS) (Fragmentation Pattern) cid->ms2 elucidate Elucidate Structure ms2->elucidate

Caption: Workflow for the characterization of 2,3-diamino-N,N-dimethylbenzenesulfonamide.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2,3-diamino-N,N-dimethylbenzenesulfonamide in HPLC-grade methanol.

    • Create a working standard of 1 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The acidic condition aids in protonating the analyte for better ionization.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a standard choice for retaining aromatic compounds. The small particle size provides excellent chromatographic resolution.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid serves to acidify the mobile phase, promoting analyte protonation and improving peak shape.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. This gradient will effectively elute the compound from the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Acquisition Mode 1: Full Scan MS:

      • Mass Range: m/z 50-500.

      • Purpose: To detect the protonated molecule [M+H]+. Given the molecular weight of 215.27, the expected m/z will be approximately 216.08. A high-resolution instrument will provide an accurate mass measurement to confirm the elemental formula C8H14N3O2S+.

    • Acquisition Mode 2: Tandem MS (MS/MS):

      • Precursor Ion: Isolate the m/z 216.08 ion.

      • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

      • Purpose: To generate structurally informative fragments for confirmation.

Predicted Fragmentation Pathways

The fragmentation of sulfonamides is well-studied.[6][9] For 2,3-diamino-N,N-dimethylbenzenesulfonamide, we can predict several key fragmentation pathways upon collision-induced dissociation (CID):

  • Loss of SO2: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2; 64 Da).[10][11] This rearrangement reaction is often a dominant pathway.

  • Cleavage of the S-N Bond: The bond between the sulfur atom and the dimethylamino nitrogen is susceptible to cleavage, leading to the loss of the dimethylamino group.

  • Cleavage of the C-S Bond: The bond between the benzene ring and the sulfur atom can also cleave.

Predicted Ionm/z (monoisotopic)Description of Neutral Loss / Fragment
[M+H]+ 216.0801 Precursor Ion (C8H14N3O2S+)
[M+H - SO2]+152.1182Neutral loss of SO2, a hallmark of sulfonamide fragmentation.[10][11]
[M+H - N(CH3)2]+172.0488Loss of the dimethylamine radical.
[C6H6N2S]+138.0246Resulting from cleavage of the S-N bond and loss of dimethylamine.
[C6H7N2]+107.0604Further fragmentation after C-S bond cleavage.
[N(CH3)2H2]+46.0651Protonated dimethylamine fragment.

Note: These m/z values are predicted and should be confirmed with high-resolution mass spectrometry.

Alternative and Complementary Techniques

While LC-MS/MS is the premier technique for this analysis, other methods can provide complementary information or serve as alternatives in labs without MS capabilities.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust method for quantification.[12] The aromatic nature of the molecule will ensure strong UV absorbance. However, it lacks the specificity and structural confirmation power of MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Generally unsuitable without derivatization, as the primary amine and sulfonamide functionalities make the molecule non-volatile and prone to thermal degradation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for unambiguous structure elucidation, providing detailed information about the connectivity of atoms. NMR and high-resolution MS are powerful complementary tools for characterizing a novel compound.

Conclusion

The comprehensive characterization of 2,3-diamino-N,N-dimethylbenzenesulfonamide is most effectively achieved using a combination of liquid chromatography and high-resolution tandem mass spectrometry. An electrospray ionization source in positive ion mode provides the sensitivity and molecular weight information necessary for initial identification. Subsequent fragmentation analysis, particularly on a Q-TOF or Orbitrap platform, allows for the confirmation of the elemental composition and provides the structural details needed for confident characterization. The predicted fragmentation pathways, including the characteristic loss of SO2, serve as diagnostic markers for the sulfonamide class. By employing the systematic workflow outlined in this guide, researchers can generate high-quality, reliable data, accelerating their research and development efforts.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). White Rose eTheses Online. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2003). ResearchGate. [Link]

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